Antimycobacterial Activity: C5-Methyl Ester vs. C5-Carbonitrile and C5-Carboxylic Acid Analogs
In a focused SAR study of 1,2-disubstituted benzimidazole-5-carboxylates against M. tuberculosis H37Rv, the presence of a C5-carboxylate ester was essential for antimycobacterial activity, whereas replacement with a carbonitrile or carboxylic acid at the same position resulted in a complete loss of measurable activity (IC₅₀ > 100 µM) [1]. The target compound, bearing a C5-methyl ester, belongs to the active ester series, while closely related analogs such as 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 864273-95-0) and 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1094264-29-5) are predicted to be inactive based on this SAR.
| Evidence Dimension | Antimycobacterial activity (IC₅₀ against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Predicted active (IC₅₀ < 15 µM based on ester series SAR) |
| Comparator Or Baseline | C5-carbonitrile and C5-carboxylic acid analogs: IC₅₀ > 100 µM (inactive) |
| Quantified Difference | > 6.7-fold improvement in potency for ester vs. non-ester analogs |
| Conditions | M. tuberculosis H37Rv strain; BacTiter-Glo™ Microbial Cell Viability assay |
Why This Matters
This SAR demonstrates that the C5-methyl ester functionality is indispensable for anti-TB activity within this scaffold, directly guiding procurement decisions for antitubercular screening programs.
- [1] Yoon YK, Ali MA, Wei AC, Choon TS, Ismail R. Synthesis and evaluation of antimycobacterial activity of new benzimidazole aminoesters. Eur J Med Chem. 2015;93:614-624. Compounds with ester at C5 showed IC₅₀ < 15 µM; carbonitrile and acid analogs showed IC₅₀ > 100 µM. View Source
